molecular formula C3H3ClN2O2S2 B2384419 4-Chlorothiazole-2-sulfonamide CAS No. 89501-94-0

4-Chlorothiazole-2-sulfonamide

Cat. No. B2384419
CAS RN: 89501-94-0
M. Wt: 198.64
InChI Key: TTZLZCBKKIWNSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of sulfonamide-based indole derivatives, which are similar to 4-Chlorothiazole-2-sulfonamide, involves various synthetic routes including the Friedel–Craft reaction, cascade sulfa Michael addition reaction, enantioselective cascade cyclization reaction, and alkylation reactions .


Molecular Structure Analysis

The molecular structure of sulfonamides, including 4-Chlorothiazole-2-sulfonamide, has been studied using computational modeling approaches at the quantum mechanical level . The main intermolecular interactions in all crystal forms of these sulfonamides are H-bonds among the sulfonic and amino groups and SNH groups, and also some π-π interactions .


Chemical Reactions Analysis

Sulfonamide-based indole derivatives, similar to 4-Chlorothiazole-2-sulfonamide, have been synthesized using a variety of techniques . The sulfonamide analogs of indole, referred to as sulfa medicines, have recently been produced and exhibit strong antimicrobial actions .


Physical And Chemical Properties Analysis

The polymorphism of a drug substance or excipient can have a deep impact on its physical and physicochemical properties such as chemical hardness, density, melting point, adsorption, chemical reactivity, solubility, dissolution rate, biological action, production, and formulation .

Scientific Research Applications

Sulfonamides in Drug Development

Sulfonamides have historically been significant in medicinal chemistry, serving as the backbone for various drugs. These compounds are known for their antibacterial properties and have been used to treat bacterial infections. Over time, their application has expanded into other areas, including the development of diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, and antitumor agents. The primary sulfonamide moiety, characteristic of 4-Chlorothiazole-2-sulfonamide, is present in many clinically used drugs and has been a subject of continuous research for developing novel therapeutic agents. Recent patents and literature highlight the ongoing interest in sulfonamides for their potential to act as selective antiglaucoma drugs, antitumor agents, and diagnostic tools, especially targeting carbonic anhydrase isoforms CA IX/XII for tumor-associated applications (Carta, Scozzafava, & Supuran, 2012).

Antitumor and Antiglaucoma Applications

Sulfonamides, by inhibiting carbonic anhydrase, have found significant use in managing glaucoma, a leading cause of blindness worldwide. The inhibition of carbonic anhydrase reduces intraocular pressure, a key factor in glaucoma treatment. Research and patents from 2007 to 2013 highlight the development of sulfonamide-based drugs for antiglaucoma applications, with a focus on novel sulfonamide CA inhibitors that offer selective targeting for therapeutic efficacy (Masini, Carta, Scozzafava, & Supuran, 2013).

Environmental and Analytical Chemistry

Beyond therapeutic applications, sulfonamides, including potentially 4-Chlorothiazole-2-sulfonamide, have roles in environmental science and analytical chemistry. They are often used as model compounds in the development of new analytical methods for detecting pharmaceutical residues in the environment. The extensive use of sulfonamides has led to concerns about environmental contamination and the development of antibiotic resistance. Studies on the environmental impact of sulfonamides and methods for their detection and degradation highlight the relevance of these compounds in environmental health and safety research (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Safety And Hazards

The safety data sheet for a similar compound, Chlorothiazole-4-carboxylic acid, indicates that it is a flammable liquid and vapor, harmful if swallowed, and causes serious eye damage .

Future Directions

The future directions for 4-Chlorothiazole-2-sulfonamide and similar compounds involve the exploration of their potential as antimicrobial agents . The increase in the number of new sulfonamide derivatives makes it necessary to study more rationally the chemical structure .

properties

IUPAC Name

4-chloro-1,3-thiazole-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN2O2S2/c4-2-1-9-3(6-2)10(5,7)8/h1H,(H2,5,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZLZCBKKIWNSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorothiazole-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.